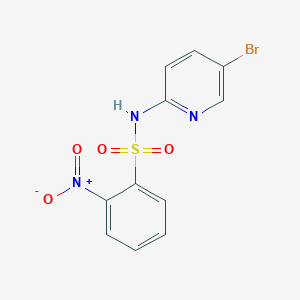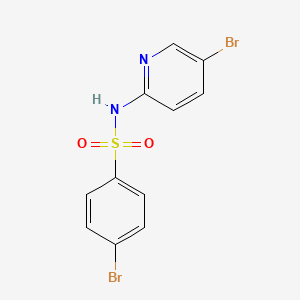![molecular formula C16H19N3O B4286031 N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286031.png)
N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea, also known as DPU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea is believed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function. Additionally, N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to inhibit the activity of various enzymes involved in cell cycle progression, such as cyclin-dependent kinases. In materials science, the luminescence and conductivity properties of N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea-containing materials are thought to arise from the electronic structure of the N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea molecule.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea. In cancer cells, N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to induce DNA damage and inhibit DNA repair mechanisms. Additionally, N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis. In materials science, N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea-containing materials have been shown to exhibit unique electronic and optical properties, such as fluorescence and phosphorescence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has several advantages for lab experiments, such as its ease of synthesis and versatility as a building block for the preparation of various functionalized compounds. However, N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea also has some limitations, such as its potential toxicity and limited solubility in some solvents.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea. In medicinal chemistry, further investigation of N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea's anticancer and antitumor properties may lead to the development of novel cancer therapies. In materials science, the development of new N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea-containing materials with unique properties may have applications in fields such as optoelectronics and sensing. Additionally, the synthesis of N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea derivatives with improved solubility and reduced toxicity may expand its applications in various fields.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea is a versatile chemical compound that has potential applications in various fields. Its ease of synthesis and unique properties make it a promising building block for the preparation of novel materials and compounds. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different fields.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been investigated for its anticancer and antitumor properties. Studies have shown that N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In materials science, N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In organic synthesis, N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been employed as a versatile reagent for the preparation of various functionalized compounds.
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(1-pyridin-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-6-4-8-15(12(11)2)19-16(20)18-13(3)14-7-5-9-17-10-14/h4-10,13H,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKOWEZKHSVKKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC(C)C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-3-[1-(pyridin-3-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285979.png)
![N-(4-isopropylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285981.png)
![N-cyclopentyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4285985.png)
![ethyl N-({[1-(3-pyridinyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4285993.png)
![N-1-naphthyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286006.png)


![N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286042.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B4286043.png)
![N-(2-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286046.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B4286051.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-fluorophenyl)urea](/img/structure/B4286054.png)